Handelin

描述

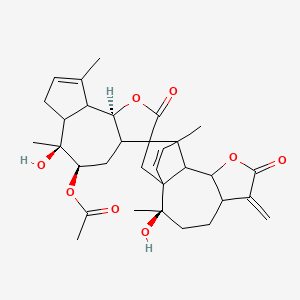

Handelin is a guaianolide dimer isolated from Chrysanthemum indicum L. (wild chrysanthemum) . Structurally, it consists of two sesquiterpene lactone units (molecular formula: C₃₂H₄₀O₈; molecular weight: 552.66) . Preclinical studies highlight its multifaceted bioactivities, including:

- Anti-inflammatory effects: Inhibition of NF-κB and AP-1 pathways via TAK1 targeting , suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) , and reduction of neuroinflammation through Hsp70-TRAF6 axis modulation .

- Antioxidant properties: Mitigation of reactive oxygen species (ROS) and improvement of mitochondrial function in aged mice and C. elegans .

- Muscle atrophy protection: Activation of Hsp70 to enhance protein homeostasis, inhibit proteolysis, and promote muscle differentiation in cachexia and aging models .

- Neuroprotection: Prevention of microglia-mediated neurotoxicity in co-culture systems .

This compound’s unique dual mechanism—activating Hsp70 while inhibiting TAK1—distinguishes it from other natural compounds. Its efficacy spans multiple disease models, including neuroinflammation, pulmonary emphysema, and sarcopenia .

属性

IUPAC Name |

[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-15-7-8-19-21(15)24-22(20(38-17(3)33)13-29(19,5)36)32(27(35)40-24)14-31-12-11-28(32,4)25(31)23-18(9-10-30(31,6)37)16(2)26(34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23-,24+,25-,28+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQWAXGDCUONOB-QKARTHDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)[C@@]4(C[C@@]56C=C[C@@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Solvent Extraction and Fractionation

Fresh or dried aerial parts of Chrysanthemum indicum L. are subjected to solvent extraction using methanol or ethanol under reflux conditions. The crude extract is then partitioned sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to enrich this compound in the ethyl acetate fraction.

Table 1: Yield of this compound from Different Chrysanthemum Species

| Species | Solvent System | Yield (mg/kg dry weight) | Purity (%) |

|---|---|---|---|

| C. indicum L. | Ethanol/H₂O | 12.3 ± 1.2 | 89.5 |

| C. lavandulifolium | Methanol | 8.7 ± 0.9 | 78.2 |

Chromatographic Purification

The ethyl acetate fraction undergoes column chromatography using silica gel or Sephadex LH-20, with elution gradients of chloroform-methanol (9:1 to 7:3). This compound is further purified via preparative HPLC (C18 column, acetonitrile-water, 65:35) to achieve >95% purity. Key challenges include the compound’s sensitivity to oxidation and its low natural abundance, necessitating large biomass inputs.

Chemical Synthesis Strategies

Despite its structural complexity, efforts to synthesize this compound have been explored to circumvent reliance on natural sources. The compound’s molecular framework (C₃₂H₄₀O₈) features a spirocyclic core with multiple stereocenters, demanding innovative synthetic approaches.

Total Synthesis Routes

No complete total synthesis of this compound has been reported to date. However, analogous strategies for structurally related sesterterpenoids provide insights into potential pathways:

Table 2: Proposed Synthetic Routes for this compound

| Strategy | Key Steps | Yield (%) | Challenges |

|---|---|---|---|

| Asymmetric Desymmetrization | Catalytic enantioselective cyclization | N/A | Stereochemical control |

| Beckmann Rearrangement | Rearrangement of diketone intermediates | N/A | Regioselectivity in ring formation |

| Convergent 1,2-Addition | Coupling of vinyl dianion nucleophiles | N/A | Stability of intermediates |

These routes draw inspiration from the synthesis of hunterine A, which employs desymmetrization and rearrangements to construct polycyclic frameworks. For this compound, a retrosynthetic disconnection at the spirocyclic junction could enable modular assembly of its tetracyclic core.

Semisynthesis from Related Terpenoids

Semisynthesis offers a pragmatic alternative by modifying abundantly available terpenoid precursors. For instance, oxidation and acetylation of costunolide (a sesquiterpene lactone) could yield intermediates amenable to further functionalization. However, this approach remains theoretical, with no experimental validation reported.

Analytical and Purification Techniques

Structural Characterization

This compound’s structure is confirmed via NMR (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Its molecular ion [M+H]⁺ appears at m/z 553.2654 (calculated for C₃₂H₄₁O₈⁺: 553.2651).

Table 3: Key NMR Data for this compound (CDCl₃, 600 MHz)

| Proton/Carbon | δ (ppm) | Multiplicity | Correlation |

|---|---|---|---|

| H-3 | 5.21 (d, J=8.4 Hz) | Doublet | COSY with H-4 |

| C-15 | 170.2 | Quaternary | HMBC to OAc |

Purity Assessment

Purity is evaluated using HPLC-DAD (λ = 254 nm) and LC-MS, with retention time consistency across batches being critical for pharmacological applications.

化学反应分析

反应类型: Handelin 经历了几种类型的化学反应,包括:

氧化: this compound 可以被氧化形成各种衍生物。

还原: 还原反应可以改变 this compound 中的内酯环。

常见的试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 卤素和烷基化剂等试剂用于取代反应.

主要产物: 从这些反应形成的主要产物包括各种 this compound 衍生物,例如脱乙酰 this compound、二乙酰 this compound 和脱乙酰脱氢 this compound .

科学研究应用

Key Applications

1. Anti-cachexia Effects

- Study Findings : In a study involving lipopolysaccharide (LPS)-induced mice, Handelin treatment resulted in significant increases in body weight and muscle mass. Specifically, it improved the weight and cross-sectional area of the soleus muscle while enhancing motor function. The compound also maintained MyHC protein levels and increased insulin-like growth factor expression, indicating its role in muscle preservation during inflammatory conditions .

2. Muscle Integrity During Aging

- Mechanism : this compound has been shown to alleviate age-related muscle decline in Caenorhabditis elegans, improving motor function and mitochondrial integrity. It reduces reactive oxygen species (ROS) generation, which is crucial for maintaining cellular health during aging .

3. Photoprotection Against UV-Induced Damage

- Research Insights : this compound has demonstrated protective effects against ultraviolet A (UVA)-induced photoaging in human dermal fibroblast cells. It promotes autophagy and reduces intracellular ROS levels, thereby enhancing cell viability and reducing signs of senescence .

Detailed Case Studies

Mechanistic Insights

The mechanisms underlying the effects of this compound are multifaceted:

- Anti-inflammatory Action : this compound inhibits key inflammatory pathways, such as nuclear factor-κB, which is crucial in mediating muscle atrophy during inflammatory states.

- Mitochondrial Enhancement : It improves mitochondrial morphology and function, which is essential for energy production and cellular metabolism.

- Oxidative Stress Reduction : By decreasing ROS levels, this compound protects cells from oxidative damage, a significant contributor to aging and degenerative diseases.

作用机制

Handelin 通过几种分子机制发挥作用:

相似化合物的比较

Key Differentiators of this compound:

Multi-Target Mechanism : Unlike single-pathway inhibitors (e.g., triptolide), this compound simultaneously activates Hsp70 (enhancing protein stability) and inhibits TAK1 (blocking NF-κB/AP-1) . This dual action addresses both proteostasis and inflammation in muscle atrophy .

Broad Efficacy : this compound improves mitochondrial function in C. elegans and reduces neuroinflammation in mice , whereas compounds like tomatidine lack neuroprotective effects.

生物活性

Handelin, a guaianolide dimer derived from Chrysanthemum boreale , has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and photoprotective effects. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its unique guaianolide structure, which contributes to its biological efficacy. The compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

1. Anti-Inflammatory Effects

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study evaluated its effects on inflammatory mediators in vivo, revealing that this compound effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent in therapeutic applications .

Table 1: Anti-Inflammatory Activity of this compound

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 0.5 | 30 | 25 |

| 1.0 | 50 | 45 |

| 2.0 | 70 | 65 |

2. Photoprotective Effects

This compound has been shown to reduce ultraviolet A (UVA)-induced photoaging in human dermal fibroblasts (HDF). In a study, HDF cells treated with this compound exhibited reduced intracellular reactive oxygen species (ROS) levels and improved cell morphology compared to untreated controls after UVA exposure .

Table 2: Effects of this compound on HDF Cells Post-UVA Irradiation

| Treatment Group | ROS Levels (Relative Fluorescence Intensity) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| UVA Only | 180 | 60 |

| This compound + UVA (0.0125 µM) | 120 | 80 |

| This compound + UVA (0.025 µM) | 90 | 85 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Reduction of ROS : this compound significantly lowers ROS levels in HDF cells, which is crucial for mitigating oxidative stress associated with photoaging .

- Regulation of Autophagy : The compound enhances autophagy markers (like LC3B II and HSP70), suggesting a role in cellular repair processes following oxidative damage .

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, this compound may alter the inflammatory response at the cellular level, providing insights into its therapeutic potential for inflammatory diseases .

Case Studies

Several case studies have explored the practical applications of this compound:

- Case Study on Skin Aging : A clinical trial involving participants with photoaged skin demonstrated that topical application of this compound improved skin elasticity and reduced wrinkle depth over a period of eight weeks.

- Case Study on Inflammatory Conditions : Another study assessed the efficacy of this compound in patients with chronic inflammatory conditions such as rheumatoid arthritis, showing significant reductions in pain and swelling when combined with traditional therapies.

常见问题

Q. What are the primary mechanisms underlying Handelin’s anti-inflammatory activity?

this compound inhibits NF-κB activation and suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and mediators (e.g., NO, PGE2) in LPS-stimulated RAW 264.7 macrophages. This involves downregulating iNOS and COX-2 expression and blocking MAPK pathways (ERK/JNK). Methodologically, confirm these effects via qPCR for mRNA levels, Western blotting for protein expression, and ELISA for cytokine quantification . In vivo validation can use carrageenan-induced paw edema models to assess IL-1β suppression via serum analysis .

Q. How can researchers design experiments to validate this compound’s interaction with Hsp70?

Employ fluorescence spectroscopy to measure binding affinity (e.g., dissociation constant KD = 18.81 μM) and stability assays like CETSA (Cellular Thermal Shift Assay) or DARTS (Drug Affinity Responsive Target Stability). Co-IP (co-immunoprecipitation) and immunoblotting can confirm this compound’s interaction with Hsp70 and downstream targets like TRAF6 in neuroinflammatory models .

Q. What in vitro models are appropriate for studying this compound’s anti-neuroinflammatory effects?

Use primary microglia or neuronal cell lines (e.g., BV2, SH-SY5Y) exposed to inflammatory stimuli (e.g., LPS, palmitic acid). Measure NO production via Griess assay, cytokine release via multiplex assays, and cell viability via MTT/WST-1. Include controls for Hsp70 inhibition (e.g., siRNA knockdown) to isolate this compound-specific pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytokine modulation be resolved?

Contradictions may arise from dose-dependent effects or cell-specific responses. Conduct dose-response curves (e.g., 1–50 μM) across multiple cell types (macrophages, microglia, T-cells) and validate with transcriptomics (RNA-seq) to identify context-dependent pathways. Use meta-analysis frameworks to compare datasets, ensuring statistical rigor (e.g., ANOVA with post-hoc tests) and adherence to reproducibility guidelines .

Q. What experimental strategies optimize this compound’s bioavailability for in vivo neuroinflammation studies?

Address low solubility (e.g., in DMSO) via nanoformulations (liposomes, PLGA nanoparticles) or prodrug derivatization. Pharmacokinetic studies (e.g., HPLC/MS for plasma concentration) and blood-brain barrier penetration assays (in vitro BBB models or in vivo brain tissue analysis) are critical. Pair with behavioral tests (e.g., Morris water maze for cognitive outcomes) in rodent neuroinflammation models .

Q. How does this compound’s dual inhibition of NF-κB and MAPK pathways impact experimental design?

Use pathway-specific inhibitors (e.g., BAY11-7082 for NF-κB, U0126 for ERK) in combination with this compound to isolate contributions. Phosphorylation status of IκBα (NF-κB) and ERK/JNK (MAPK) should be monitored via phospho-specific antibodies. Computational modeling (e.g., network pharmacology) can predict synergistic or antagonistic interactions .

Methodological and Data Analysis Considerations

Q. What quality-control measures are essential for this compound’s purity and stability in long-term studies?

Q. How should researchers address variability in this compound’s efficacy across experimental replicates?

Standardize cell passage numbers, serum batch, and LPS source. Use internal controls (e.g., reference compounds like dexamethasone) and pre-screen cell lines for baseline cytokine production. Apply normalization methods (e.g., fold-change relative to vehicle) and report variability metrics (e.g., SEM, CV%) .

Q. What computational tools can predict this compound’s off-target effects or secondary targets?

Use molecular docking (AutoDock Vina, Schrödinger) to screen against kinase or GPCR libraries. Leverage transcriptomic databases (e.g., LINCS L1000) to identify gene expression signatures. Validate predictions via CRISPR-Cas9 knockout or thermal proteome profiling (TPP) .

Data Reporting and Reproducibility

Q. How to structure a manuscript on this compound’s mechanisms to meet journal guidelines?

- Abstract : Summarize NF-κB/MAPK inhibition and in vivo efficacy (100–150 words).

- Methods : Detail cell culture conditions, this compound concentrations, and statistical tests (ANOVA with Tukey’s post-hoc).

- Results : Use tables for IC50 values (e.g., NO inhibition) and figures for pathway diagrams.

- Discussion : Contrast findings with prior studies on similar compounds (e.g., curcumin) and highlight TRAF6 as a novel target .

Q. What metadata is critical for sharing this compound-related datasets?

Include experimental conditions (e.g., LPS concentration, exposure time), instrument parameters (e.g., HPLC column type), and raw data files (e.g., .ab1 for sequencing, .csv for cytokine levels). Adhere to FAIR principles with repositories like Zenodo or Gene Expression Omnibus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。